molecular formula C6H10O2 B12573724 (S)-3-Ethyl-gamma-butyrolactone

(S)-3-Ethyl-gamma-butyrolactone

Cat. No.: B12573724
M. Wt: 114.14 g/mol
InChI Key: MDQZVJSUBKPTHG-YFKPBYRVSA-N
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Description

(S)-3-Ethyl-gamma-butyrolactone is a chiral cyclic ester belonging to the gamma-butyrolactone family. Its structure consists of a five-membered lactone ring with an ethyl substituent at the 3-position, conferring stereochemical specificity (S-configuration).

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(4S)-4-ethyloxolan-2-one

InChI

InChI=1S/C6H10O2/c1-2-5-3-6(7)8-4-5/h5H,2-4H2,1H3/t5-/m0/s1

InChI Key

MDQZVJSUBKPTHG-YFKPBYRVSA-N

Isomeric SMILES

CC[C@H]1CC(=O)OC1

Canonical SMILES

CCC1CC(=O)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Ethyl-gamma-butyrolactone can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-ethyl-4-hydroxybutanoic acid. This reaction typically employs a chiral catalyst, such as a rhodium complex, under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: In an industrial setting, (S)-3-Ethyl-gamma-butyrolactone can be produced via the catalytic hydrogenation of ethyl 4-chlorobutanoate. This process involves the use of a palladium catalyst supported on carbon, with hydrogen gas as the reducing agent. The reaction is carried out at high pressure and moderate temperature to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Ethyl-gamma-butyrolactone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-ethyl-4-hydroxybutanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The lactone ring can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

    Oxidation: 3-Ethyl-4-hydroxybutanoic acid.

    Reduction: 3-Ethyl-1,4-butanediol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Ethyl-gamma-butyrolactone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, such as biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of (S)-3-Ethyl-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. As a chiral compound, it can selectively bind to enzymes and receptors, influencing their activity. For example, in drug development, it may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways to achieve therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-3-Ethyl-gamma-butyrolactone with key analogs based on substituents, molecular formulas, and physicochemical data inferred from evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent at 3-Position Key Properties/Applications
(S)-3-Ethyl-gamma-butyrolactone Not provided C₆H₁₀O₂ 114.14 (calc.) Ethyl (C₂H₅) Chiral intermediate; potential solvent or pharmaceutical precursor
Gamma-butyrolactone (GBL) 96-48-0 C₄H₆O₂ 86.09 None (parent compound) Industrial solvent, GHB precursor, polymer synthesis
(S)-3-Hydroxy-gamma-butyrolactone 7331-52-4 C₄H₆O₃ 102.09 Hydroxyl (-OH) Intermediate in chiral drug synthesis (e.g., statins)
(S)-Boc-3-amino-gamma-butyrolactone 104227-71-6 C₉H₁₅NO₄ 201.22 Boc-protected amino (-NHBoc) Peptide/protecting group chemistry

Key Observations :

  • The hydroxyl group in (S)-3-Hydroxy-gamma-butyrolactone enhances polarity, improving solubility in aqueous systems .
  • The ethyl-substituted analog may resist such metabolic conversion, reducing toxicity risks.

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